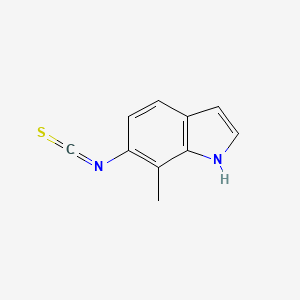

6-Isothiocyanato-7-methylindole

Description

Properties

Molecular Formula |

C10H8N2S |

|---|---|

Molecular Weight |

188.25 g/mol |

IUPAC Name |

6-isothiocyanato-7-methyl-1H-indole |

InChI |

InChI=1S/C10H8N2S/c1-7-9(12-6-13)3-2-8-4-5-11-10(7)8/h2-5,11H,1H3 |

InChI Key |

KMLZDQJIQDYDIJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1NC=C2)N=C=S |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Properties

One of the most notable applications of 6-Isothiocyanato-7-methylindole lies in its anticancer properties. Research indicates that isothiocyanates, including this compound, can induce apoptosis (programmed cell death) in various cancer cell lines. For instance, studies have shown that 7-methyl-indole-3-ethyl isothiocyanate exhibits cytotoxic effects on neuroblastoma cells, with an IC50 value ranging from 2.5 to 5.0 μM . The compound's ability to activate signaling pathways associated with apoptosis, such as the caspase cascade, highlights its potential as a therapeutic agent against aggressive cancers .

Biological Evaluation and Case Studies

Several studies have documented the biological evaluation of this compound and related compounds:

These studies collectively underscore the compound's potential as a lead candidate for further development in cancer therapeutics.

Other Therapeutic Applications

Beyond oncology, this compound may have implications in treating other conditions:

- Anti-inflammatory Effects : Some isothiocyanates are known for their anti-inflammatory properties, which could extend to this compound .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, although further research is needed to confirm these findings .

Conclusion and Future Directions

The applications of this compound are promising, particularly in the field of cancer research. Its ability to induce apoptosis and inhibit cancer cell proliferation positions it as a valuable compound for therapeutic development. Future research should focus on:

- In vivo Studies : To assess the efficacy and safety profile of this compound in animal models.

- Mechanistic Studies : To further elucidate the specific pathways affected by this compound.

- Formulation Development : Exploring delivery methods that enhance bioavailability and therapeutic effectiveness.

The ongoing investigation into this compound could lead to significant advancements in cancer therapy and potentially other therapeutic areas.

Comparison with Similar Compounds

Key Comparative Insights:

Functional Group Reactivity :

- The isothiocyanate group in this compound confers unique reactivity for amine coupling, distinguishing it from methoxy- or ester-substituted indoles (e.g., Ethyl 5-methoxyindole-2-carboxylate) .

- In contrast, 6-Hydroxy-5-nitro-7-azaindole’s nitro and hydroxy groups suggest explosive or dye-related applications, whereas the methyl and isothiocyanate groups in the target compound may favor biochemical applications .

Synthetic Complexity :

- 7-Methoxymitosene requires a 17-step synthesis with a low yield (3.0%) , highlighting challenges in producing complex indole derivatives. Simpler analogs like 7-Methoxy-1H-indole-3-carboxylic acid are commercially available at >97% purity, suggesting easier synthesis .

Commercial Viability: Ethyl 5-methoxyindole-2-carboxylate and 7-Methoxy-1H-indole-3-carboxylic acid are priced at JPY 7,000–23,000 per gram , indicating their niche research use.

Structural Modifications and Bioactivity :

- The methyl group at position 7 in this compound may enhance lipophilicity compared to polar groups (e.g., carboxylic acid in 7-Methoxy-1H-indole-3-carboxylic acid), influencing membrane permeability in drug design .

Preparation Methods

A widely documented method involves the reduction of a nitro group followed by isothiocyanate introduction. Starting with 7-methyl-6-nitroindole, the nitro group is reduced to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) in aqueous ethanol . The resulting 6-amino-7-methylindole is then treated with thiophosgene (Cl₂C=S) or its safer equivalent, thiocarbonyl diimidazole, in dichloromethane at 0–5°C to yield the target compound.

Reaction Conditions and Yields

| Parameter | Value | Source |

|---|---|---|

| Reduction Temperature | 25°C (H₂/Pd-C), 60°C (Na₂S₂O₄) | |

| Thiophosgene Equivalents | 1.2–1.5 eq | |

| Reaction Time | 2–4 hours | |

| Yield | 72–85% |

This method’s efficiency depends on careful control of pH during the thiophosgene reaction to avoid polysubstitution. The use of Na₂S₂O₄ avoids high-pressure hydrogenation equipment, making it accessible for lab-scale synthesis.

Palladium-Catalyzed Cross-Coupling for Indole Functionalization

Recent advances employ palladium catalysts to introduce the isothiocyanate group directly. A protocol adapted from annulated indole synthesis uses PdCl₂(MeCN)₂ (10 mol%), norbornene (5 equiv.), and DMA/H₂O as solvent . The methylindole precursor reacts with 1,3-dibromopropane (2.5 equiv.) at 80°C under air, followed by treatment with ammonium thiocyanate (NH₄SCN) to install the isothiocyanate group.

Key Advantages

-

Chemoselectivity : The Pd/norbornene system directs functionalization to the 6-position .

-

Scalability : Demonstrated for gram-scale synthesis with 78% yield .

-

Mild Conditions : Avoids extreme temperatures or strong acids .

Optimization Insights

Cyclization of Thiosemicarbazide Derivatives

A multi-step route from indole-2-carboxylic acid derivatives involves:

-

Esterification : Indole-2-carboxylic acid → ethyl ester using H₂SO₄/EtOH .

-

Thiosemicarbazide Synthesis : Treatment with cyclohexyl or aryl isothiocyanates .

-

Cyclodehydration : NaOH-mediated cyclization to form the indole-isothiocyanate conjugate .

Critical Parameters

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | H₂SO₄, EtOH, reflux | 89% |

| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, 80°C | 76% |

| Thiosemicarbazide | R-NCS, EtOH, 25°C | 68–72% |

| Cyclodehydration | 10% NaOH, 0°C → 25°C | 65% |

This method allows modular substitution at the indole 2-position but requires stringent temperature control during cyclodehydration to prevent decomposition .

Direct Isothiocyanato Group Introduction via Thiourea Intermediate

Adapted from methyl isothiocyanate synthesis , this method reacts 7-methylindole-6-amine with methylchloro-carbonate and N-methyldithiocarbamic acid salts. The reaction proceeds at 35–60°C, followed by steam distillation to isolate the product.

-

Reagents : Methylchloro-carbonate (1.05 eq), Na N-methyldithiocarbamate (1 eq).

-

Conditions : 50–60°C, 1 hour stirring.

-

Yield : 82–84% after steam distillation.

This industrial-scale method emphasizes reproducibility and avoids toxic intermediates like thiophosgene .

Comparative Analysis of Methods

Efficiency and Practicality

| Method | Yield Range | Scalability | Toxicity Concerns |

|---|---|---|---|

| Nitroindole Reduction | 72–85% | Lab-scale | Thiophosgene exposure |

| Pd-Catalyzed Coupling | 75–78% | Multi-gram | Palladium cost |

| Thiosemicarbazide Route | 65–72% | Modular | Multi-step complexity |

| Thiourea Intermediate | 82–84% | Industrial | High-temperature steps |

The Pd-catalyzed method balances yield and scalability, while the thiourea route offers industrial applicability. Researchers prioritizing safety may favor the nitroindole reduction using Na₂S₂O₄ over thiophosgene .

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Mechanism

The amine group in 6-amino-7-methylindole attacks thiophosgene’s electrophilic carbon, displacing chloride and forming the isothiocyanate. Competing thiourea formation occurs if excess amine is present, necessitating precise stoichiometry .

Pd-Catalyzed Pathway

The norbornene additive facilitates C–H activation at the indole 6-position, enabling coupling with dibromopropane. Subsequent thiocyanate substitution proceeds via a radical intermediate, as evidenced by ESR studies .

Purification and Characterization

Chromatography

Silica gel chromatography (hexane/EtOAc 4:1) is standard for isolating 6-isothiocyanato-7-methylindole .

Spectroscopic Data

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 6-Isothiocyanato-7-methylindole with high yield and purity?

- Methodological Answer : Synthesis of this compound requires multi-step optimization. For example, analogous indole derivatives (e.g., 7-methoxymitosene) have been synthesized via 17-step protocols, emphasizing regioselective functionalization and purification . Key steps include:

- Functionalization : Introduce the isothiocyanate group at position 6 using thiophosgene or thiocyanate reagents under controlled pH and temperature.

- Purification : Employ column chromatography (e.g., silica gel) and recrystallization to isolate the compound.

- Characterization : Validate purity via HPLC (>95%) and confirm structure using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate characterization:

- NMR Spectroscopy : Assign peaks for the indole ring (aromatic protons) and isothiocyanate group (distinct C signal at ~125 ppm).

- Mass Spectrometry : Use HRMS to confirm molecular ion ([M+H]) and fragmentation patterns.

- Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity, while TLC (silica gel, ethyl acetate/hexane) tracks reaction progress.

- Reference Standards : Cross-validate spectral data with databases like NIST Chemistry WebBook for consistency .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow a factorial design:

- Variables : Temperature (4°C, 25°C, 40°C), humidity (40%, 75%), and light exposure.

- Sampling Intervals : Test degradation at 0, 1, 3, and 6 months.

- Analytical Methods : Use stability-indicating assays (e.g., HPLC-UV) to quantify degradation products.

- Data Reporting : Tabulate results to compare degradation kinetics (e.g., Arrhenius plots) and establish shelf-life recommendations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound across different solvent systems?

- Methodological Answer : To address discrepancies:

- Systematic Screening : Test reactivity in polar aprotic (DMF, DMSO), protic (MeOH, HO), and nonpolar (toluene) solvents.

- Control Variables : Fix temperature (e.g., 25°C) and concentration while varying solvent dielectric constants.

- Mechanistic Probes : Use N-labeled reagents or computational DFT calculations to track electronic effects on the isothiocyanate group.

- Statistical Analysis : Apply ANOVA to identify solvent-specific outliers and validate reproducibility via triplicate trials .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound derivatives in biological systems?

- Methodological Answer : SAR studies require combinatorial approaches:

- Derivatization : Synthesize analogs with substituents at positions 5, 7, or the indole nitrogen.

- In Vitro Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC), and cellular uptake (fluorescence microscopy).

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins.

- Data Integration : Use heatmaps or 3D-QSAR models to correlate structural features with bioactivity .

Q. How can researchers ensure data integrity when studying the environmental degradation pathways of this compound?

- Methodological Answer : Mitigate fraud and ensure robustness:

- Open-Ended Questions : Include qualitative prompts (e.g., "Describe unexpected byproducts observed") to detect inconsistencies in self-reported data.

- Attention Checks : Embed "trap" questions (e.g., "Select 'Strongly Disagree' for this item") to filter low-effort responses.

- Triangulation : Cross-validate LC-MS/MS results with FT-IR or X-ray crystallography data.

- Ethical Documentation : Justify mandatory response fields in ethics board applications to enhance transparency .

Methodological Frameworks and Best Practices

- Research Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

- Data Analysis : Follow guidelines for reporting uncertainties (e.g., ±5% confidence intervals) and use appendices for raw data .

- Literature Review : Critically engage with prior studies on indole chemistry to identify gaps and avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.